4-Ethynyl-3-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSELMJVNTLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726186 | |
| Record name | 4-Ethynyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-81-6 | |
| Record name | Pyridine, 4-ethynyl-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 4 Ethynyl 3 Fluoropyridine
Reactivity Profiles of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a hub of high electron density, making it susceptible to a variety of addition and coupling reactions. This functionality is pivotal for constructing more complex molecular architectures.
Cycloaddition Reactions (e.g., Huisgen Azide-Alkyne Cycloaddition, Click Chemistry Variants like CuAAC and SPAAC)
The terminal alkyne of 4-ethynyl-3-fluoropyridine is an excellent participant in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition. This reaction involves the coupling of an azide (B81097) with a terminal or internal alkyne to form a stable five-membered triazole ring. While the thermal Huisgen reaction often requires elevated temperatures and can produce a mixture of regioisomers, its modern variants have become cornerstones of "click chemistry" due to their high efficiency, reliability, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click chemistry reaction. The copper(I) catalyst activates the terminal alkyne of this compound, dramatically accelerating the reaction rate and affording exclusively the 1,4-disubstituted triazole regioisomer. The reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide range of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides an alternative. This reaction utilizes a strained cycloalkyne, which reacts rapidly with an azide without the need for a catalyst. While this compound itself is not strained, it would be the reaction partner for a strained-azide counterpart in such a reaction scheme, though this is less common than the reaction between a strained alkyne and a simple azide.
The table below illustrates a typical CuAAC reaction involving a substituted pyridine (B92270) alkyne.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield |
|---|---|---|---|---|---|
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(Benzyl)-4-(3-fluoropyridin-4-yl)-1H-1,2,3-triazole | High |
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions Involving the Alkyne
The terminal C-H bond of the ethynyl group is sufficiently acidic to participate in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Sonogashira coupling is the most prominent example.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govnih.gov this compound is an ideal substrate for this reaction, allowing for the direct connection of the pyridine core to various aromatic or vinylic systems. This method is highly valued for its mild reaction conditions and functional group tolerance. The reactivity of similar fluorinated pyridine systems in Sonogashira couplings has been well-documented, demonstrating the feasibility and efficiency of this transformation. rsc.org
The following table details representative conditions for a Sonogashira coupling reaction with a related bromofluoropyridine substrate, which are analogous to the expected reaction of this compound with an aryl bromide.
| Alkyne | Coupling Partner | Catalyst System | Base/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Ethyl-4-ethynylbenzene | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄, CuI | Et₃N/THF | Room Temp | High | rsc.org |
| Propargyl alcohol | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄, CuI | Et₃N/THF | Room Temp | 90% | rsc.org |
| Phenylacetylene | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄, CuI | Et₃N/THF | Room Temp | 93% | rsc.org |
Other Addition and Cyclization Pathways
Beyond cycloadditions and cross-coupling reactions, the ethynyl group can undergo other transformations. These include addition reactions across the triple bond, such as hydration to form a ketone (Markovnikov addition) or hydrohalogenation. It can also serve as a component in various cyclization or annulation strategies to build more complex heterocyclic systems, although specific examples for this compound are not extensively documented in the reviewed literature.
Reactivity of the Fluorine Atom on the Pyridine Ring
The fluorine atom at the C3 position significantly influences the electronic properties of the pyridine ring and can also act as a leaving group in substitution reactions.
Detailed Analysis of Nucleophilic Aromatic Substitution (S_NAr) at the Fluorinated Position
Nucleophilic aromatic substitution (S_NAr) is a key reaction for modifying aromatic rings, particularly electron-deficient ones like pyridine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack by the nucleophile.
For S_NAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group. The pyridine ring nitrogen is inherently electron-withdrawing, and this effect is most pronounced at the positions ortho (2, 6) and para (4) to it. While the fluorine in this compound is at the meta (3) position relative to the nitrogen, the ring is still activated towards nucleophilic attack.
Crucially, fluorine is an excellent leaving group in S_NAr reactions. Despite the high strength of the C-F bond, the high electronegativity of fluorine strongly stabilizes the Meisenheimer intermediate by inductive effect, which lowers the activation energy of the rate-determining addition step. stackexchange.com This often makes fluorinated aromatics more reactive in S_NAr than their chlorinated or brominated counterparts. nih.govacs.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org
A wide variety of nucleophiles can displace the fluorine atom on activated pyridine rings, as shown in the table below.
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
|---|---|---|
| O-Nucleophiles | Alkoxides (e.g., NaOMe), Phenoxides | Ethers, Aryl Ethers |
| N-Nucleophiles | Ammonia, Primary/Secondary Amines | Primary/Secondary/Tertiary Amines |
| S-Nucleophiles | Thiolates (e.g., NaSMe) | Thioethers |
| C-Nucleophiles | Enolates, Cyanide | C-C Bond Formation |
Electronic and Steric Influence of Fluorine on Pyridine Ring Transformations
The presence of the fluorine atom has profound electronic and steric consequences for the reactivity of the pyridine ring.
Electronic Influence:
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the entire pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic aromatic substitution. nih.gov
Basicity: The strong inductive withdrawal of electrons by fluorine reduces the electron density on the pyridine nitrogen atom. This makes the nitrogen lone pair less available for protonation, thereby decreasing the basicity (lowering the pKa) of the pyridine compared to the non-fluorinated parent compound. nih.gov
Activation for S_NAr: As discussed previously, the -I effect is key to stabilizing the intermediate in S_NAr reactions, thus activating the ring for such transformations. stackexchange.com
Steric Influence:
The fluorine atom is the smallest of the halogens, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Consequently, the steric hindrance caused by the fluorine atom at the C3 position is minimal. This means that it does not significantly impede the approach of reagents to either the adjacent ethynyl group at C4 or the nitrogen atom at C1.
Synergistic and Competitive Reactivity Between the Ethynyl and Fluoro Functional Groups
The reactivity of this compound is intricately governed by the electronic interplay between the electron-withdrawing fluorine atom and the versatile ethynyl group, both of which influence the electron density and reactivity of the pyridine ring. The fluorine atom, being highly electronegative, significantly lowers the electron density of the pyridine ring, particularly at the positions ortho and para to it. This inductive effect makes the ring more susceptible to nucleophilic attack. Concurrently, the ethynyl group also acts as an electron-withdrawing group through its sp-hybridized carbons, further contributing to the electron-deficient nature of the aromatic system.
This combined electron-withdrawing effect can lead to synergistic reactivity , where the molecule is highly activated towards certain transformations. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of both substituents is expected to enhance the rate of reaction compared to monosubstituted analogues. The fluorine atom at the 3-position and the ethynyl group at the 4-position activate the 2- and 6-positions towards nucleophilic attack. Studies on fluoropyridines have shown that they are significantly more reactive towards nucleophiles than their chloro- or bromo- counterparts. nih.gov
Conversely, competitive reactivity can also be observed, where the two functional groups vie for reaction at their respective sites. For example, the ethynyl group itself is a reactive center and can undergo various addition reactions. Under acidic conditions, ethynylpyridines are known to undergo hydrohalogenation, a reaction initiated by the protonation of the pyridine nitrogen, which in turn enhances the electrophilicity of the ethynyl group, facilitating nucleophilic attack by the halide ion. acs.orgnih.gov In this compound, a nucleophile could potentially attack the pyridine ring (at positions 2 or 6) or add across the triple bond of the ethynyl group. The preferred pathway would depend on the nature of the nucleophile, the reaction conditions, and the relative activation provided by each functional group.
The synergistic and competitive nature of these functional groups is summarized in the table below:
| Reaction Type | Predicted Reactivity | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Synergistic | Both fluoro and ethynyl groups are electron-withdrawing, activating the pyridine ring towards nucleophilic attack. |
| Addition to Ethynyl Group | Competitive | The ethynyl group is an independent reactive site susceptible to addition reactions. |
| Metal-Catalyzed Cross-Coupling | Synergistic/Competitive | The ethynyl group can readily participate in reactions like Sonogashira coupling. ru.nllibretexts.orgorganic-chemistry.orgresearcher.life The C-F bond could also potentially undergo oxidative addition, although this is generally less favorable than C-Br or C-I bonds. |
Detailed mechanistic studies involving computational chemistry could provide deeper insights into the transition states and activation energies for various reaction pathways, thereby offering a more quantitative prediction of the synergistic and competitive effects. mdpi.comnih.gov
Investigations into Radical Reaction Pathways
The investigation of radical reaction pathways involving this compound is an area of significant interest due to the potential for novel functionalization of the pyridine core. The presence of both a halogen atom and an unsaturated ethynyl group provides multiple avenues for radical-mediated transformations.
One potential pathway involves the generation of a pyridyl radical . Single-electron reduction of a halopyridine can lead to the formation of a pyridyl radical, which can then participate in various coupling reactions. nih.gov While the C-F bond is generally strong, photoredox catalysis has enabled the formation of aryl radicals from fluoroarenes under mild conditions. In the case of this compound, the formation of a pyridyl radical at the 3-position could be followed by intramolecular cyclization involving the ethynyl group or intermolecular reactions with other radical traps.
Another plausible radical pathway is radical addition to the ethynyl group . The triple bond of the ethynyl substituent is susceptible to the addition of radicals. This can be initiated by various radical initiators and can lead to the formation of vinylpyridine derivatives. The regioselectivity of such an addition would be a key aspect to investigate, influenced by the electronic properties of the pyridine ring and the nature of the attacking radical. youtube.comyoutube.com
The stability of the potential radical intermediates would play a crucial role in determining the favored reaction pathway. Computational studies can be employed to calculate the relative stabilities of the pyridyl radical versus the vinyl radical formed upon addition to the ethynyl group. mdpi.com
The following table outlines potential radical reaction pathways for this compound:
| Radical Pathway | Description | Potential Products |
| Pyridyl Radical Formation | Generation of a radical at the C-3 position via C-F bond cleavage, followed by inter- or intramolecular reactions. | Cyclized products, substituted pyridines. |
| Radical Addition to Ethynyl Group | Addition of a radical species across the carbon-carbon triple bond. | Vinylpyridine derivatives. |
| Homolytic Aromatic Substitution (SHAr) | Addition of a nucleophilic carbon-centered radical to the electron-deficient pyridine ring. nih.gov | Alkylated or acylated pyridine derivatives. |
Experimental validation of these pathways could involve techniques such as electron spin resonance (ESR) spectroscopy to detect radical intermediates and detailed product analysis under various radical-generating conditions. The interplay between the fluoro and ethynyl groups in directing the regioselectivity and efficiency of these radical reactions remains a fertile ground for further research.
Applications in Advanced Chemical Synthesis and Materials Science
Role as Versatile Building Blocks for Complex Organic Architectures
4-Ethynyl-3-fluoropyridine serves as a highly versatile building block in the construction of complex organic architectures, primarily due to the reactivity of its terminal alkyne group. This functionality allows for its participation in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. soton.ac.ukwikipedia.orgsynarchive.com This palladium-catalyzed reaction enables the coupling of the terminal alkyne with aryl or vinyl halides, providing a powerful tool for the synthesis of extended π-conjugated systems. organic-chemistry.org
The presence of the fluorine atom and the pyridine (B92270) nitrogen influences the electronic properties of the molecule, which can in turn affect the reactivity of the ethynyl (B1212043) group and the properties of the resulting larger structures. Fluoropyridine moieties are recognized as valuable scaffolds in drug discovery, and their incorporation into more complex molecules is of significant interest. soton.ac.uknih.gov The Sonogashira coupling provides a direct method to integrate the this compound unit into larger, more elaborate molecular designs. soton.ac.ukbeilstein-journals.org
The reaction conditions for Sonogashira couplings are generally mild, tolerating a wide range of functional groups, which underscores the utility of this compound as a building block in multi-step syntheses of complex molecules. wikipedia.org This versatility allows for the strategic incorporation of the fluoropyridine unit to fine-tune the steric and electronic properties of the target architecture.
Table 1: Key Reactions Utilizing this compound as a Building Block
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | This compound, Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkynes | soton.ac.ukwikipedia.orgsynarchive.com |
| Cycloaddition Reactions | This compound, 1,3-dipole | Heat or catalyst | Heterocyclic compounds | mdpi.comresearchgate.netresearchgate.net |
Synthesis of Diverse Heterocyclic Systems Incorporating the this compound Core (e.g., Isoxazoles, Azaindoles)
The ethynyl group of this compound is a key functional group for the construction of various heterocyclic systems through cycloaddition reactions. The carbon-carbon triple bond can react with 1,3-dipoles to form five-membered heterocyclic rings.
Isoxazole (B147169) Synthesis: One prominent example is the synthesis of isoxazoles. mdpi.comnih.govorganic-chemistry.org The reaction of this compound with a nitrile oxide, generated in situ from an aldoxime, leads to a [3+2] cycloaddition, yielding a 3-substituted-5-(3-fluoropyridin-4-yl)isoxazole. This method provides a direct route to incorporate the fluoropyridine moiety into an isoxazole ring system, which is a common scaffold in medicinal chemistry. researchgate.netmdpi.com
Azaindole Synthesis: Furthermore, the this compound core can be envisioned as a precursor for the synthesis of azaindole derivatives. rsc.orgresearchgate.netnih.govrsc.org While direct routes from this specific starting material require further investigation, established methodologies for azaindole synthesis often involve the cyclization of appropriately substituted pyridine precursors. rsc.orgresearchgate.net For instance, a common strategy involves the intramolecular cyclization of an aminopyridine bearing an adjacent alkyne or a group that can be converted to an alkyne. The functional handles on this compound could potentially be elaborated to facilitate such cyclizations, leading to novel azaindole structures. nih.govrsc.orgnih.gov
The synthesis of these and other heterocyclic systems from this compound highlights its utility in generating molecular diversity and accessing novel chemical entities with potential applications in various fields of chemical research.
Precursors in the Development of Functional Materials and Polymers (e.g., Porous Organic Polymers)
The rigid structure and reactive ethynyl groups of this compound make it a promising monomer for the synthesis of functional materials, particularly porous organic polymers (POPs). rsc.orgrsc.orgsemanticscholar.orgnih.gov POPs are a class of materials characterized by their high surface area, tunable porosity, and robust nature, making them suitable for applications in gas storage, separation, and catalysis.
The synthesis of POPs often utilizes cross-coupling reactions, such as the Sonogashira-Hagihara coupling, to link monomer units into a rigid, porous network. rsc.orgsemanticscholar.org In this context, this compound could be co-polymerized with multi-topic aryl halides. The resulting polymer would feature the 3-fluoropyridine (B146971) moiety as a repeating unit within the porous framework.
The incorporation of fluorine and nitrogen atoms into the polymer backbone is expected to impart specific properties to the material. The electronegative fluorine atoms can enhance the affinity of the polymer for certain gases, such as carbon dioxide, through dipole-quadrupole interactions. rsc.org The nitrogen atoms of the pyridine rings can act as basic sites, further influencing the gas sorption properties and providing potential sites for post-synthetic modification. rsc.org By carefully selecting the co-monomers and polymerization conditions, the porosity and surface area of the resulting POPs can be tailored for specific applications. rsc.orgmdpi.com
Table 2: Potential Properties of Porous Organic Polymers Derived from this compound
| Property | Origin | Potential Application | Reference |
|---|---|---|---|
| High Surface Area | Rigid, cross-linked polymer network | Gas storage and separation | rsc.orgsemanticscholar.org |
| Tunable Porosity | Choice of co-monomers and synthetic conditions | Selective molecular adsorption | rsc.orgnih.gov |
| Enhanced CO2 Affinity | Presence of fluorine and nitrogen atoms | Carbon capture and sequestration | rsc.org |
| Chemical and Thermal Stability | Covalent network structure | Use in harsh environments | semanticscholar.org |
Contributions to Supramolecular Chemistry and Self-Assembly Processes
While specific studies on the supramolecular chemistry of this compound are not extensively documented, its molecular structure suggests a significant potential for participation in self-assembly processes. Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. warwick.ac.ukresearchgate.net
The key structural features of this compound that can direct self-assembly include:
The Pyridine Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors to form predictable structural motifs.
The Fluorine Atom: Fluorine can participate in halogen bonding, a directional interaction with nucleophilic sites. Furthermore, C-H···F hydrogen bonds can also play a role in crystal packing and molecular organization.
The Ethynyl Group: The alkyne functionality can act as a hydrogen bond donor and can also participate in π-stacking interactions with aromatic systems.
These non-covalent interactions can guide the assembly of this compound molecules or their derivatives into ordered one-, two-, or three-dimensional networks. The directionality and strength of these interactions are crucial for achieving control over the resulting supramolecular architecture. warwick.ac.uk The ability to form such organized structures is fundamental to the development of molecular crystals with desired properties and other advanced materials. researchgate.net
Medicinal Chemistry and Pharmaceutical Research Applications
Design and Synthesis of Drug-Like Molecules Utilizing the 4-Ethynyl-3-fluoropyridine Scaffold
The design of drug-like molecules often involves the incorporation of specific structural motifs to optimize interactions with biological targets and to enhance pharmacokinetic profiles. The this compound scaffold offers a unique combination of features that are attractive for medicinal chemists. The pyridine (B92270) ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of proteins. nih.gov The fluorine atom at the 3-position can significantly influence the electronic properties of the pyridine ring, modulating its pKa and potentially improving metabolic stability and membrane permeability. researchgate.net
The synthesis of molecules incorporating the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly powerful method. This reaction allows for the direct connection of the ethynyl (B1212043) group of this compound with a variety of aryl or heteroaryl halides, providing a convergent and efficient route to a diverse range of complex molecules. This synthetic accessibility is a key advantage in the rapid generation of compound libraries for high-throughput screening and lead optimization.
Strategic Incorporation as a Bioisostere in Lead Optimization
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The ethynyl group of this compound can serve as a non-classical bioisostere for a variety of functional groups, most notably for halogens such as iodine and bromine. This bioisosteric replacement can be advantageous for several reasons. For instance, replacing a larger halogen with the smaller, more rigid ethynyl group can lead to improved binding affinity by allowing for better conformational positioning within a target's active site.
Furthermore, the electronic properties of the ethynyl group can mimic those of a halogen bond donor, a type of interaction increasingly recognized for its importance in ligand-protein binding. The substitution of a metabolically labile group with the more stable ethynyl moiety can also enhance the metabolic profile of a drug candidate, leading to improved bioavailability and a longer duration of action. The strategic placement of the fluorine atom on the pyridine ring further complements this by potentially blocking sites of metabolism. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
While specific SAR and SPR data for this compound derivatives are not extensively reported in the public domain, the principles of how such studies would be conducted are well-established. SAR studies are essential for understanding how modifications to a molecule's structure affect its biological activity. For compounds containing the this compound scaffold, SAR exploration would typically involve the synthesis of a series of analogues with diverse substituents attached to the ethynyl group. The biological activity of these analogues would then be systematically evaluated to identify key structural features required for potency and selectivity.
SPR studies, on the other hand, focus on the relationship between a molecule's structure and its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Understanding these relationships is critical for designing drugs with favorable pharmacokinetic profiles. For this compound derivatives, SPR studies would guide the optimization of properties to ensure that a potent compound can reach its biological target in the body at therapeutic concentrations.
Interactive Data Table: Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives as Kinase Inhibitors
As specific data for this compound is not available, the following table is a hypothetical representation of a typical SAR study for kinase inhibitors based on a pyridine scaffold. The R group represents modifications at the terminus of the ethynyl group.
| Compound ID | R Group | Kinase IC50 (nM) | Cellular Potency (µM) |
| 1a | Phenyl | 500 | >10 |
| 1b | 4-Methoxyphenyl | 250 | 5.2 |
| 1c | 4-Chlorophenyl | 100 | 1.8 |
| 1d | 4-Aminophenyl | 50 | 0.9 |
| 1e | 3-Pyridyl | 75 | 1.2 |
Modulation of Biological Targets (e.g., Enzyme Inhibitors, Receptor Modulators)
The pyridine scaffold is a common feature in a wide array of drugs that modulate the activity of various biological targets, including enzymes and receptors. The this compound moiety can be incorporated into molecules designed to act as enzyme inhibitors, particularly for protein kinases. The ethynyl group can form key interactions within the ATP-binding site of kinases, and the fluorinated pyridine core can be tailored to achieve selectivity for specific kinase targets. Many kinase inhibitors are used in the treatment of cancer, making this a promising area of investigation for compounds derived from this compound.
In addition to enzyme inhibition, molecules containing the this compound scaffold could be designed as receptor modulators. For instance, they could be developed as antagonists or agonists for G-protein coupled receptors (GPCRs) or as modulators of ion channels. The ability to systematically modify the structure through the ethynyl linker provides a powerful tool for optimizing the affinity and functional activity of these compounds at their respective receptor targets.
Interactive Data Table: Hypothetical Biological Target Modulation by this compound Derivatives
As specific data for this compound is not available, the following table is a hypothetical representation of how the biological activity of such compounds might be profiled against different target classes.
| Compound ID | Target Class | Specific Target | Activity (IC50/EC50 in nM) |
| 2a | Kinase | EGFR | 85 |
| 2b | Kinase | VEGFR2 | 120 |
| 2c | GPCR | Dopamine D2 | 250 (antagonist) |
| 2d | Ion Channel | K+ Channel | 500 (blocker) |
| 2e | Protease | Cathepsin K | 300 |
Although comprehensive research on the specific medicinal chemistry applications of this compound is still emerging, the foundational principles of drug design and the known properties of its constituent parts strongly suggest its potential as a valuable scaffold in pharmaceutical research. Its synthetic accessibility, utility as a bioisostere, and the potential for fine-tuning its properties through systematic structural modifications make it an attractive building block for the development of novel enzyme inhibitors and receptor modulators. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its therapeutic potential.
Radiochemistry and Positron Emission Tomography Pet Imaging Applications
Strategies for Fluorine-18 (B77423) Radiolabeling of 4-Ethynyl-3-fluoropyridine Analogues
The introduction of fluorine-18 into the pyridine (B92270) ring of ethynyl-fluoropyridine analogues is a critical step in the synthesis of PET radiotracers. The most prevalent and efficient method for this is nucleophilic heteroaromatic substitution. bohrium.com This strategy typically involves the displacement of a suitable leaving group, such as a nitro group or a trimethylammonium salt, from the pyridine ring by [¹⁸F]fluoride. bohrium.com
The general process for the radiosynthesis of an acetylene-bearing 2-[¹⁸F]fluoropyridine prosthetic group, such as [(¹⁸F)]FPy5yne, involves the reaction of a precursor molecule (e.g., a 2-trimethylammoniumpyridinyl compound) with [¹⁸F]fluoride. bohrium.com This reaction is typically carried out in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 and a base such as potassium carbonate, in a high-boiling point aprotic solvent like dimethylsulfoxide (DMSO) at elevated temperatures. nih.gov These conditions facilitate the nucleophilic attack of the [¹⁸F]fluoride ion on the electron-deficient pyridine ring, leading to the formation of the desired [¹⁸F]fluoropyridine derivative.
Key features of this radiolabeling strategy include:
High Efficiency: Nucleophilic heteroaromatic substitution on the pyridine ring is generally a high-yielding reaction. bohrium.com
High Specific Activity: The use of no-carrier-added [¹⁸F]fluoride allows for the production of radiotracers with high specific activity, which is crucial for sensitive PET imaging of low-density biological targets. researchgate.net
Versatility: This method can be applied to a variety of precursors with different leaving groups, providing flexibility in the design of prosthetic groups. nih.gov
The resulting acetylene-bearing [¹⁸F]fluoropyridine is a "prosthetic group," a small, radiolabeled molecule that can be subsequently attached to a larger, biologically active molecule. bohrium.com
Development of Radiotracers for Molecular Imaging and Diagnostics
The development of novel PET radiotracers is essential for the non-invasive visualization and quantification of biological processes at the molecular level. nih.gov Ethynyl-fluoropyridine analogues have been instrumental in the creation of targeted radiotracers for oncology. A significant example is the development of [¹⁸F]-labeled bombesin (B8815690) (BBN) analogues for imaging the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including prostate and breast cancer. bohrium.comnih.gov
Researchers have synthesized prosthetic groups like [(¹⁸F)]FPy5yne and PEG-[(¹⁸F)]FPyKYNE. bohrium.com These radiolabeled building blocks are then conjugated to azide-modified bombesin peptides. bohrium.com The inclusion of polyethylene (B3416737) glycol (PEG) linkers in some designs aims to improve the pharmacokinetic properties of the resulting radiotracer, such as increasing its hydrophilicity and reducing non-specific binding. bohrium.com
The development process for these radiotracers involves several key stages:
Design and Synthesis of Precursors: This includes the synthesis of the non-radioactive ethynyl-fluoropyridine scaffold with a suitable leaving group for radiolabeling and the modification of the targeting biomolecule (e.g., bombesin) with a complementary functional group (e.g., an azide) for subsequent conjugation.
Radiolabeling: The precursor is then radiolabeled with fluorine-18 using the strategies described in the previous section to produce the [¹⁸F]ethynyl-fluoropyridine prosthetic group.
Conjugation: The radiolabeled prosthetic group is attached to the targeting biomolecule, often via click chemistry.
Purification and Formulation: The final radiotracer is purified, typically using high-performance liquid chromatography (HPLC), and formulated in a biocompatible solution for in vivo administration.
This modular approach allows for the relatively straightforward development of a variety of radiotracers by pairing different [¹⁸F]ethynyl-fluoropyridine prosthetic groups with various targeting molecules.
Application of Bioorthogonal Click Chemistry in Radiopharmaceutical Synthesis
The ethynyl (B1212043) group on the this compound scaffold and its analogues is a key feature that enables the use of bioorthogonal click chemistry for the synthesis of radiopharmaceuticals. Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, and can be performed under mild, biocompatible conditions. informahealthcare.com The most commonly employed click reaction in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). bohrium.com
In this reaction, the alkyne functionality of the [¹⁸F]ethynyl-fluoropyridine prosthetic group reacts specifically with an azide (B81097) group that has been introduced into the target biomolecule. bohrium.com This reaction forms a stable triazole ring, covalently linking the radiolabel to the targeting vector. informahealthcare.com
The advantages of using click chemistry in radiopharmaceutical synthesis are numerous:
Mild Reaction Conditions: The CuAAC reaction can be carried out at or near room temperature in aqueous solutions, which is crucial for preserving the structure and function of sensitive biomolecules like peptides and proteins. informahealthcare.com
High Specificity and Efficiency: The azide and alkyne groups react exclusively with each other, avoiding side reactions with other functional groups present in the biomolecule. The reaction is also very efficient, leading to high yields of the desired radiotracer. bohrium.cominformahealthcare.com
Speed: The rapid nature of click reactions is highly advantageous when working with short-lived radionuclides like fluorine-18 (half-life ≈ 110 minutes). snmjournals.org
For example, [¹⁸F]FPy5yne and PEG-[(¹⁸F)]FPyKYNE have been successfully conjugated to azide-modified bombesin analogues using CuAAC to produce PET imaging agents for the gastrin-releasing peptide receptor. bohrium.com This demonstrates the power of combining the efficient radiolabeling of fluoropyridines with the robust and versatile nature of click chemistry.
Preclinical and Clinical Research of [¹⁸F]-Labeled Analogues
Following their synthesis and in vitro characterization, novel radiotracers must undergo rigorous preclinical evaluation to assess their in vivo behavior before they can be considered for clinical use in humans. This evaluation typically involves studies in animal models of disease.
Preclinical studies of [¹⁸F]-labeled bombesin analogues synthesized using ethynyl-fluoropyridine prosthetic groups have been undertaken in mouse models of prostate and breast cancer. bohrium.comnih.gov These studies aim to evaluate key characteristics of the radiotracer, including:
Biodistribution: Determining the uptake and clearance of the radiotracer in various organs and tissues over time. The goal is to see high uptake in the target tissue (e.g., the tumor) and low uptake in non-target tissues, leading to high-contrast images.
Tumor-Targeting Efficacy: Assessing the ability of the radiotracer to specifically bind to its target in vivo. This is often demonstrated by comparing uptake in target-positive tumors to uptake in target-negative tumors or by blocking studies where a non-radioactive version of the ligand is co-injected to compete for binding. snmjournals.org
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the radiotracer. For example, studies have shown that the inclusion of PEG linkers can decrease the lipophilicity of [¹⁸F]-labeled bombesin peptides. bohrium.com
In Vivo Stability: Ensuring that the radiotracer does not break down into radiometabolites that could interfere with imaging.
MicroPET imaging studies in mice bearing prostate cancer xenografts have been initiated to assess the tumor-targeting capabilities of these novel [¹⁸F]-labeled bombesin analogues. bohrium.com Similarly, [¹⁸F]-labeled RGD-bombesin heterodimeric peptides have been evaluated in breast cancer models. nih.gov These preclinical evaluations are a critical step in the translational pathway of a new PET radiotracer from the laboratory to the clinic.
Currently, there is a lack of published clinical research specifically on PET tracers derived from this compound or its close acetylene-bearing analogues. However, numerous clinical trials are ongoing for other [¹⁸F]-labeled PET tracers targeting a wide range of diseases, particularly in oncology. nih.gov The promising preclinical data for the ethynyl-fluoropyridine-based bombesin analogues suggest that this class of compounds holds potential for future clinical investigation.
Computational and Theoretical Studies
Prediction of Reactivity, Regioselectivity, and StereoselectivityThere is a lack of specific computational research predicting the reactivity, regioselectivity, or stereoselectivity of 4-Ethynyl-3-fluoropyridine in chemical reactions.
Further research and publication in the field of computational chemistry would be necessary to provide the specific data required to populate the requested article structure.
Future Directions and Emerging Research Avenues
Advancements in Green and Sustainable Synthesis of 4-Ethynyl-3-fluoropyridine
The chemical industry's increasing focus on environmental stewardship is driving the development of green and sustainable synthetic routes for valuable compounds like this compound. Future research in this area is anticipated to concentrate on several key aspects to minimize environmental impact and enhance efficiency.
One promising avenue is the exploration of one-pot multicomponent reactions . These reactions, which combine multiple starting materials in a single step to form a complex product, are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.govresearchgate.net Researchers are expected to design novel multicomponent strategies for the synthesis of this compound, potentially utilizing readily available and renewable starting materials.
Another critical area of advancement lies in the use of environmentally benign solvents and catalysts . Traditional organic synthesis often relies on volatile and hazardous solvents. Future methods will likely focus on utilizing greener alternatives such as water, ionic liquids, or even solvent-free reaction conditions. mdpi.comrsc.org The development and application of reusable heterogeneous catalysts, such as metal-organic frameworks or supported metal nanoparticles, will also be crucial in creating more sustainable synthetic processes by simplifying catalyst recovery and reuse. mdpi.com
Furthermore, the adoption of alternative energy sources like microwave irradiation and ultrasound is expected to play a significant role. These methods can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov The integration of these green chemistry principles will be vital in developing economically viable and environmentally responsible methods for the production of this compound.
Exploration of Novel Reactivity Modes and Catalytic Transformations
The unique structural features of this compound, namely the reactive ethynyl (B1212043) group and the electron-deficient fluoropyridine ring, offer a rich landscape for exploring novel chemical reactions and catalytic transformations. Future research is expected to uncover new ways to functionalize this molecule, leading to a diverse array of derivatives with potentially valuable properties.
A key area of investigation will be the development of novel catalytic systems to control the reactivity of the ethynyl group. This includes the use of transition metal catalysts to mediate reactions such as cycloadditions, cross-coupling reactions, and hydrofunctionalizations. mdpi.com For instance, rhodium-catalyzed [3+2] azide-alkyne cycloadditions could provide a pathway to novel triazole-substituted fluoropyridines, which are of interest in medicinal chemistry. rsc.org The development of enantioselective catalytic methods will also be crucial for the synthesis of chiral derivatives with specific biological activities.
The fluorine atom on the pyridine (B92270) ring also presents opportunities for unique reactivity. Researchers will likely explore nucleophilic aromatic substitution reactions to introduce a variety of functional groups at the 3-position. Understanding the directing effects of the ethynyl and fluoro substituents will be key to achieving regioselective transformations.
Furthermore, computational studies, such as Density Functional Theory (DFT) , will play an increasingly important role in predicting the reactivity of this compound and guiding the design of new reactions. rsc.orgmdpi.comresearchgate.net These theoretical approaches can provide valuable insights into reaction mechanisms and help to identify promising new catalytic systems. nih.gov
Expanding Applications in Targeted Drug Delivery and Advanced Diagnostics
The incorporation of fluorine and an ethynyl group into the pyridine scaffold makes this compound a promising candidate for applications in targeted drug delivery and advanced diagnostics. The unique properties of fluorine, such as its ability to enhance metabolic stability and binding affinity, are highly sought after in drug design. nih.gov
In the realm of targeted drug delivery , this compound could serve as a key building block for the synthesis of more complex molecules designed to selectively target cancer cells or other diseased tissues. cmbr-journal.comresearchgate.netmdpi.com The ethynyl group provides a versatile handle for "click" chemistry, allowing for the straightforward attachment of targeting ligands, such as antibodies or peptides, and imaging agents. This modular approach could facilitate the development of theranostic agents that combine therapeutic and diagnostic capabilities in a single molecule. breakthroughcancerresearch.ie Nanoparticle-based drug delivery systems could also be functionalized with derivatives of this compound to improve their targeting specificity and drug release profiles. cmbr-journal.com
For advanced diagnostics , the fluorine atom in this compound could be utilized in the development of probes for Positron Emission Tomography (PET) imaging. The introduction of a fluorine-18 (B77423) isotope would allow for non-invasive imaging and the study of biological processes in vivo. Additionally, the ethynyl group could be used to attach fluorescent dyes or other reporter molecules, enabling the development of probes for fluorescence imaging and other diagnostic assays. nih.gov
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery, and this compound is well-positioned to benefit from these advancements. These computational tools can significantly accelerate the discovery and optimization of new molecules and synthetic routes.
One of the key applications of AI and ML will be in the de novo design of novel derivatives of this compound with desired properties. nih.gov By training algorithms on large datasets of chemical structures and their corresponding biological activities, it is possible to generate new molecular designs with a high probability of success. This approach can drastically reduce the time and cost associated with traditional trial-and-error methods of drug discovery.
AI and ML can also be employed to predict the reactivity and properties of this compound and its derivatives. mdpi.com Machine learning models can be trained to predict various physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and toxicity, based on the molecular structure alone. These predictions can help to prioritize the synthesis of the most promising candidates and avoid costly experimental failures.
Furthermore, AI can be used to optimize synthetic routes for this compound and its derivatives. By analyzing vast amounts of reaction data, machine learning algorithms can identify the optimal reaction conditions, catalysts, and reagents to maximize yield and minimize waste. This can lead to the development of more efficient and sustainable synthetic processes.
Q & A
Basic Research Question
- FTIR : Confirm ethynyl (C≡C stretch ~2100 cm) and fluoropyridine (C-F stretch ~1250 cm) groups .
- Multinuclear NMR : NMR identifies fluorine environment; NMR verifies sp-hybridized carbons .
- HRMS : Use ESI/TOF for exact mass (e.g., [M+H] calc. 136.0423) .
What strategies can mitigate low yields in cross-coupling reactions involving this compound?
Advanced Research Question
Optimize palladium-catalyzed reactions (e.g., Sonogashira coupling):
- Catalyst systems : Pd(PPh)/CuI in THF at 60°C improves ethynyl coupling efficiency .
- Ligand effects : Bulky ligands (e.g., XPhos) suppress homocoupling byproducts .
- Inert conditions : Degas solvents with N/Ar to prevent oxidation of intermediates .
How to assess the stability of this compound under various storage conditions?
Basic Research Question
- Accelerated stability studies : Store at 25°C/60% RH and -20°C; monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Decomposition indicators : New peaks in chromatograms (e.g., hydrolysis products) suggest instability .
- Optimal storage : Argon-sealed vials at -20°C retain >90% purity for 12+ months .
What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to assess activation energies for fluorination .
- Electrostatic potential maps : Identify electron-deficient sites (e.g., C-2 position) prone to nucleophilic attack .
- Solvent modeling : COSMO-RS predicts solvation effects on reaction rates in DMSO vs. acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
